molecular formula C23H18ClN5O B14150507 5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide CAS No. 377061-23-9

5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide

Cat. No.: B14150507
CAS No.: 377061-23-9
M. Wt: 415.9 g/mol
InChI Key: PEAJKLSPTAFZRY-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

377061-23-9

Molecular Formula

C23H18ClN5O

Molecular Weight

415.9 g/mol

IUPAC Name

5-chloro-3-methyl-1-phenyl-N-(4-phenyldiazenylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C23H18ClN5O/c1-16-21(22(24)29(28-16)20-10-6-3-7-11-20)23(30)25-17-12-14-19(15-13-17)27-26-18-8-4-2-5-9-18/h2-15H,1H3,(H,25,30)

InChI Key

PEAJKLSPTAFZRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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